molecular formula C20H22N2O3 B4878532 3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone

3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone

Cat. No.: B4878532
M. Wt: 338.4 g/mol
InChI Key: CHLCDBLUBGQXBT-UHFFFAOYSA-N
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Description

3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is a complex organic compound with a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethylphenol with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethanol. This intermediate is then reacted with 2-chloroethylamine to produce 2-[2-(3,4-dimethylphenoxy)ethoxy]ethylamine. Finally, this amine undergoes cyclization with anthranilic acid derivatives to form the desired quinazolinone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinazolinone core or the phenoxyethyl side chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone
  • 3-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone
  • 3-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone

Uniqueness

3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is unique due to its specific substitution pattern on the phenoxyethyl side chain, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-15-7-8-17(13-16(15)2)25-12-11-24-10-9-22-14-21-19-6-4-3-5-18(19)20(22)23/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLCDBLUBGQXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCOCCN2C=NC3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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